4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide
Description
The compound 4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide (hereafter referred to as the target compound) is a thiazole derivative featuring a camphor-based bicyclic hydrazinyl moiety and a 4-methoxyphenyl substituent. Its hydrobromide salt form enhances solubility, making it suitable for pharmacological applications. This article compares its structural features, synthetic routes, and biological activities with analogous compounds, focusing on substituent effects and pharmacological performance.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS.BrH/c1-19(2)14-9-10-20(19,3)17(11-14)22-23-18-21-16(12-25-18)13-5-7-15(24-4)8-6-13;/h5-8,12,14H,9-11H2,1-4H3,(H,21,23);1H/b22-17+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEXLYOGKRDGJM-GDHRODDYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NNC3=NC(=CS3)C4=CC=C(C=C4)OC)C2)C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/NC3=NC(=CS3)C4=CC=C(C=C4)OC)/C2)C)C.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide , identified by CAS number 474626-12-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including antimicrobial properties, cytotoxic effects on various cancer cell lines, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Common Name | 4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide |
| CAS Number | 474626-12-5 |
| Molecular Formula | CHBrNOS |
| Molecular Weight | 436.4 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . Thiazoles are known for their broad-spectrum antimicrobial properties. For instance, compounds similar to thiazole have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated against several cancer cell lines. In vitro studies indicated that derivatives of thiazole exhibit varying degrees of cytotoxicity:
- Breast Cancer (MCF-7) : Studies showed that certain thiazole derivatives had IC values indicating potent activity against MCF-7 cells. For example, similar compounds have exhibited IC values as low as 6.2 μM .
- Colon Carcinoma (HCT-116) : Other thiazole derivatives demonstrated significant cytotoxicity against HCT-116 cancer cells with IC values around 27.3 μM .
The proposed mechanism behind the cytotoxic effects of thiazole derivatives involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This suggests that compounds like 4-(4-methoxyphenyl)-2-((E)-2-((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazinyl)thiazole hydrobromide could be explored further for their potential as chemotherapeutic agents.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various thiazole derivatives, it was found that certain modifications to the thiazole ring significantly enhanced antibacterial activity against Mycobacterium tuberculosis and other pathogens . The compound's structure was modified to optimize interactions with bacterial enzymes.
Case Study 2: Cancer Cell Line Testing
A comprehensive screening of thiazole derivatives against multiple cancer cell lines revealed that specific structural features contributed to increased cytotoxicity . The results indicated a promising avenue for further research into the development of new anticancer drugs based on the thiazole scaffold.
Comparison with Similar Compounds
Structural Comparison
Core Thiazole and Hydrazinyl Framework
The target compound shares a thiazole ring conjugated with a hydrazinyl group, a common scaffold in bioactive molecules. Key structural analogs include:
- Camphor-based thiazoles (e.g., compounds from and ): These feature the bicyclo[2.2.1]heptane (camphor) moiety, which imparts lipophilicity and stereochemical rigidity .
- Aryl-substituted thiazoles (e.g., ): Variants with phenyl, biphenyl, or trifluoromethylphenyl groups highlight the impact of electronic and steric effects.
Table 1: Structural Comparison of Key Compounds
Substituent Effects
- 4-Methoxyphenyl Group : The electron-donating methoxy group in the target compound may enhance bioavailability and binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in ’s compound 22c) .
- Camphor Bicyclic System : The (1S,4R)-configuration in the target compound likely improves stereoselective interactions, as seen in other camphor derivatives with antiviral activity .
Comparison with Analogous Syntheses
Antimicrobial Activity
- Target Compound : The 4-methoxyphenyl group may enhance antimicrobial potency compared to ’s camphor-thiazolone derivative, which showed weak activity .
- Compounds : Derivatives with biphenyl substituents (22b–22d) exhibit varied antibacterial profiles, with trifluoromethyl groups (22c) showing higher activity .
Table 2: Antimicrobial Activity Overview
Pharmacokinetic and Toxicity Considerations
- Salt Form : The hydrobromide in the target compound likely reduces toxicity compared to alkylated derivatives in , which showed increased cytotoxicity .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can purity be validated?
Methodological Answer:
The synthesis involves cyclocondensation of camphor-derived thiosemicarbazones with α-bromo ketones. For example, details the reaction of α-bromoacetophenone derivatives with a camphor thiosemicarbazone intermediate in ethanol at 85°C, yielding thiazole derivatives with >90% purity. Key validation steps include:
- Melting Point Analysis : Sharp melting points (e.g., 254–255°C for analogous compounds) indicate purity .
- Spectroscopic Characterization : Use -NMR to confirm the hydrazinyl-thiazole linkage (δ 8.24 ppm for imine protons) and -NMR to verify the bicyclo[2.2.1]heptane scaffold (δ 179.88 ppm for C=N) .
- Elemental Analysis : Match calculated and observed C/H/N percentages (e.g., C: 70.11% vs. 70.27% in ) to rule out byproducts .
Basic: How does the 4-methoxyphenyl substituent influence the compound’s physicochemical properties?
Methodological Answer:
The 4-methoxyphenyl group enhances lipophilicity (logP ~3.2) and π-π stacking potential, critical for membrane penetration in biological assays. shows that replacing this group with nitro or cyano substituents (e.g., in 3g and 3h) alters solubility and melting points (>280°C for nitro derivatives vs. 121–123°C for methoxy analogs). To assess:
- HPLC Retention Times : Compare hydrophobic interactions using C18 columns (e.g., 15–20 min retention for methoxy vs. <10 min for polar groups) .
- X-ray Crystallography : Resolve aromatic stacking distances (e.g., 3.5 Å for methoxyphenyl-thiazole interactions) .
Advanced: How do structural modifications impact antiviral activity while managing toxicity?
Methodological Answer:
and highlight that alkylation (e.g., allyl or n-butyl groups) at the thiazole nitrogen improves antiviral IC values (3.2–14.4 μM against Vaccinia virus) but increases cytotoxicity (CC <50 μM). Conversely, aromatic substitutions reduce toxicity but abolish activity. To optimize:
- SAR Studies : Test substituents like allyl (6b) vs. benzyl (6a) to balance potency and safety .
- Toxicity Assays : Use HEK293 or Vero cell lines for CC determination and compare selectivity indices (SI = CC/IC). Derivatives with SI >10 are prioritized .
Advanced: How can contradictory data on antimicrobial activity be resolved?
Methodological Answer:
reports weak antimicrobial activity for the parent compound, while shows improved activity with alkylation. To resolve discrepancies:
- Standardized MIC Assays : Use CLSI guidelines with consistent inoculum sizes (1–5 × 10 CFU/mL) and solvent controls (DMSO <1%).
- Check for Biofilm Inhibition : Some derivatives (e.g., camphor-silver complexes in ) may target biofilms rather than planktonic cells, requiring crystal violet staining for quantification .
- Synergy Testing : Combine with β-lactams or fluconazole to identify potentiating effects (FIC index ≤0.5 indicates synergy) .
Advanced: What mechanistic insights exist for its antiviral activity?
Methodological Answer:
suggests the compound inhibits viral entry or replication by targeting envelope proteins or polymerases. To elucidate:
- Time-of-Addition Assays : Add the compound pre-/post-infection in Vero cells infected with Vaccinia virus. Inhibition at early stages (<2 h post-infection) suggests entry blockade .
- Enzyme Inhibition Assays : Test against viral DNA polymerase (e.g., IC <10 μM indicates direct targeting) .
- Molecular Docking : Use AutoDock Vina to model interactions with viral thymidine kinase (e.g., binding energy <−8 kcal/mol for 6d) .
Basic: What analytical techniques are critical for characterizing hydrazinyl-thiazole tautomerism?
Methodological Answer:
The (E)-hydrazone configuration is stabilized by the bicyclo[2.2.1]heptane scaffold. To confirm tautomeric forms:
- IR Spectroscopy : Detect C=N stretches at 1609–1655 cm ( ).
- -NMR in DMSO-d) : Observe exchangeable NH protons at δ 9.20 ppm ( ) and absence of thiol peaks.
- X-ray Diffraction : Resolve planar geometry of the hydrazinyl-thiazole moiety (e.g., dihedral angles <10°) .
Advanced: How can in silico models guide the design of derivatives with improved CNS penetration?
Methodological Answer:
The camphor scaffold may enhance blood-brain barrier (BBB) permeability. To optimize:
- Prediction via SwissADME : Input SMILES strings to calculate BBB scores (e.g., >0.6 indicates high penetration).
- MDCK Permeability Assays : Measure P values (>5 × 10 cm/s suggests CNS availability).
- Modify Substituents : Replace 4-methoxyphenyl with trifluoromethyl (logP ~2.8) to balance hydrophobicity and BBB uptake .
Basic: What stability challenges arise during storage, and how are they mitigated?
Methodological Answer:
The hydrobromide salt improves solubility but may hydrolyze under humid conditions. To assess:
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC for degradation peaks.
- Lyophilization : Store as a lyophilized powder in amber vials under argon to prevent oxidation .
- pH Stability Tests : Dissolve in PBS (pH 7.4) and acetate buffer (pH 4.5) to identify optimal storage conditions .
Advanced: What strategies resolve low yields in large-scale thiazole cyclization?
Methodological Answer:
reports >90% yields via solvent-free mechanochemical synthesis. For scale-up:
- Microwave-Assisted Synthesis : Reduce reaction time from 3 h to 20 min at 100°C ( ).
- Catalyst Screening : Use LiCl in ethanol to accelerate cyclocondensation ().
- Flow Chemistry : Optimize residence time (10–15 min) and temperature (85°C) for continuous production .
Advanced: How can metabolomic studies identify off-target effects?
Methodological Answer:
Use LC-MS/MS to profile metabolites in treated HepG2 cells:
- Untargeted Metabolomics : Detect dysregulated pathways (e.g., glutathione depletion indicating oxidative stress).
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- ROS Detection : Apply DCFH-DA staining and flow cytometry to quantify reactive oxygen species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
